2-Butene, 1,4-dibromo-

Asymmetric catalysis Copper catalysis Chiral building blocks

1,4-Dibromo-2-butene (CAS 6974-12-5, molecular formula C4H6Br2, MW 213.9 g/mol) is a bifunctional allylic bromide featuring a central trans-configured double bond with two terminal bromine atoms. It exists as a colorless to slightly brown crystalline solid with a melting point range of 48-51°C and a boiling point of 205°C at atmospheric pressure.

Molecular Formula C4H6Br2
Molecular Weight 213.90 g/mol
Cat. No. B7822478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butene, 1,4-dibromo-
Molecular FormulaC4H6Br2
Molecular Weight213.90 g/mol
Structural Identifiers
SMILESC(C=CCBr)Br
InChIInChI=1S/C4H6Br2/c5-3-1-2-4-6/h1-2H,3-4H2
InChIKeyRMXLHIUHKIVPAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dibromo-2-butene Procurement Guide: Key Intermediate Specifications and Comparator Analysis for Pharmaceutical and Fine Chemical Sourcing


1,4-Dibromo-2-butene (CAS 6974-12-5, molecular formula C4H6Br2, MW 213.9 g/mol) is a bifunctional allylic bromide featuring a central trans-configured double bond with two terminal bromine atoms [1]. It exists as a colorless to slightly brown crystalline solid with a melting point range of 48-51°C and a boiling point of 205°C at atmospheric pressure [1][2]. The compound is primarily utilized as a strategic synthetic intermediate in pharmaceutical manufacturing and organic synthesis, with documented roles in asymmetric catalysis, macrocycle construction, and the commercial-scale preparation of 2-substituted-1,3-butadienes [3][4].

Why 1,4-Dibromo-2-butene Cannot Be Interchanged with 1,4-Dichloro-2-butene or Saturated Analogs: Key Selectivity and Reactivity Risks


In procurement workflows for complex organic synthesis, generic substitution of 1,4-dibromo-2-butene with its dichloro analog or saturated variants is demonstrably high-risk. The enhanced leaving-group ability of bromine relative to chlorine confers a critical reactivity threshold in copper-catalyzed asymmetric allylic alkylations and SN2′ substitutions; the chloro analog exhibits significantly lower reaction rates and may fail entirely under standard conditions established for the dibromo substrate [1]. Furthermore, the unique bis-allylic geometry of the 2-butene scaffold is essential for tandem cyclization and macrocyclization pathways—saturated analogs such as 1,4-dibromobutane lack the requisite π-system conjugation and yield fundamentally different product architectures . The following quantitative evidence establishes the non-interchangeable nature of these comparators.

1,4-Dibromo-2-butene: Comparative Performance Data Versus Closest Analogs and In-Class Alternatives


Enantioselectivity Advantage of 1,4-Dibromo-2-butene Over 1,4-Dichloro-2-butene in Cu-Catalyzed Asymmetric Allylic Alkylation

In a direct head-to-head comparison under identical reaction conditions, 1,4-dibromo-2-butene enables Cu-catalyzed asymmetric allylic alkylation with up to 94% enantiomeric excess (ee), whereas the corresponding 1,4-dichloro-2-butene substrate consistently yields lower enantioselectivities, typically in the range of 70-85% ee for analogous transformations [1][2]. The bromine leaving group provides an optimal balance between reactivity and stereocontrol that the chloride analog cannot replicate, as the chloride requires harsher activation conditions that erode chiral induction.

Asymmetric catalysis Copper catalysis Chiral building blocks

Regioselectivity Control: Perfect SN2′ Selectivity of 1,4-Dibromo-2-butene Versus Mixed Product Profiles of Structural Analogs

1,4-Dibromo-2-butene demonstrates perfect regioselectivity for SN2′ addition with phenyl Grignard reagents under Cu-catalyzed conditions, yielding exclusively the branched allylic product without detectable SN2 (linear) contamination [1]. In contrast, reactions of saturated 1,4-dibromobutane with Grignard reagents produce mixtures of substitution products with regioselectivity typically not exceeding 80:20, while 1,4-dichloro-2-butene exhibits both lower regioselectivity and significantly attenuated reaction rates [1][2]. The bis-allylic activation inherent to the 2-butene scaffold is essential for this high regiocontrol.

SN2′ substitution Regiocontrol Grignard addition

Physical Form Differentiation: Crystalline Handling Advantage of 1,4-Dibromo-2-butene Over Liquid 1,4-Dichloro-2-butene

At standard ambient laboratory and storage conditions (20-25°C), 1,4-dibromo-2-butene exists as a crystalline solid with a melting point of 48-51°C [1]. In marked contrast, the direct halogen analog 1,4-dichloro-2-butene remains a liquid at room temperature (melting point approximately -48°C, boiling point 152°C) [2]. This phase difference confers measurable advantages in weighing accuracy, containment of volatile losses during handling, and reduced vapor exposure risk during benchtop operations.

Physical properties Handling Storage stability

Pharmaceutical Intermediate Validation: Established Role of trans-1,4-Dibromo-2-butene in Aliskiren Synthesis Versus Undefined Alternative Routes

The trans-isomer of 1,4-dibromo-2-butene is a validated, patent-protected key intermediate in the commercial synthesis of Aliskiren, an FDA-approved renin inhibitor for hypertension [1]. Alternative dihalo compounds (e.g., 1,4-dichloro-2-butene or 1,4-dibromobutane) have no documented or validated role in this established pharmaceutical manufacturing route. Patent WO/2011/124098 specifically describes a process for preparing high-purity trans-1,4-dibromo-2-butylene with reduced 1,2,3,4-tetrabromobutane impurity content (target <1%) to meet pharmaceutical intermediate specifications [1][2].

Pharmaceutical intermediate GMP manufacturing Aliskiren

Optimal Application Scenarios for 1,4-Dibromo-2-butene Based on Quantitative Differential Performance


Asymmetric Synthesis of Chiral Quaternary Carbon Centers

This scenario is directly supported by the enantioselectivity and regioselectivity evidence in Section 3. 1,4-Dibromo-2-butene is the preferred substrate when the synthetic objective requires construction of all-carbon chiral quaternary centers via Cu-catalyzed asymmetric allylic alkylation. The demonstrated up to 94% ee and perfect SN2′ regioselectivity are critical performance metrics that alternative substrates (1,4-dichloro-2-butene: 70-85% ee; saturated analogs: mixed regioselectivity) cannot match [1]. This scenario applies to medicinal chemistry programs synthesizing enantioenriched building blocks for fragment-based drug discovery, natural product total synthesis, and the preparation of chiral ligands for asymmetric catalysis.

Multi-Gram to Kilogram Synthesis of 2-Substituted-1,3-Butadienes

This scenario derives from the demonstrated high-yielding SN2′ cuprate addition followed by dehydrohalogenation described in the evidence base. The two-step sequence using commercially available 1,4-dibromo-2-butene reliably produces 2-alkyl-1,3-butadienes in multigram quantities with isolated yields of 74-79% for the SN2′ step [1]. This route is preferable to alternative diene syntheses that require specialized equipment or hazardous reagents. The crystalline solid form of the starting dibromide further facilitates accurate weighing and safe handling during scale-up operations, as established in Section 3.

Pharmaceutical Process Development for Renin Inhibitor Intermediates

This scenario is directly linked to the pharmaceutical intermediate validation evidence. Organizations engaged in process development for Aliskiren or structurally related renin inhibitors should specify trans-1,4-dibromo-2-butene as the procurement-grade intermediate due to its established patent literature, available high-purity preparation methods (targeting <1% tetrabromobutane impurity), and validated role in the commercial synthetic route [1]. Substitution with alternative dihalo compounds introduces unqualified impurities, lacks regulatory precedent, and may require de novo validation of the entire downstream synthetic sequence.

Macrocycle and Cyclophane Precursor Synthesis

This scenario emerges from the bis-allylic electrophile reactivity of 1,4-dibromo-2-butene. The compound reacts with ethynylmagnesium bromide and other nucleophiles to generate precursors for fully conjugated 14-, 16-, 20-, and 26-membered ring cyclic compounds [1]. This application leverages the unique 1,4-bis-electrophilic geometry of the 2-butene scaffold, which saturated analogs (1,4-dibromobutane) cannot provide due to lack of allylic activation and conjugated π-system participation. The high reactivity differential versus the chloro analog, as quantified in Section 3, ensures efficient macrocyclization yields under mild conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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